molecular formula C15H10FN3O3 B12208363 (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12208363
M. Wt: 299.26 g/mol
InChI Key: WAGRGUUKIDEBQV-BQYQJAHWSA-N
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Description

(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives.

    Coupling with Furan Ring: The furan ring can be coupled to the oxadiazole-fluorophenyl intermediate through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically achieved through the reaction of the amine group with an appropriate acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C15H10FN3O3

Molecular Weight

299.26 g/mol

IUPAC Name

(E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C15H10FN3O3/c16-11-5-3-10(4-6-11)14-15(19-22-18-14)17-13(20)8-7-12-2-1-9-21-12/h1-9H,(H,17,19,20)/b8-7+

InChI Key

WAGRGUUKIDEBQV-BQYQJAHWSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=NON=C2C3=CC=C(C=C3)F

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

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